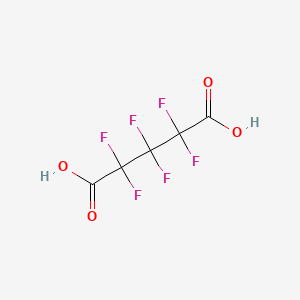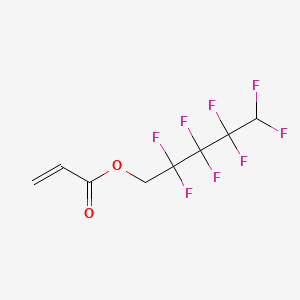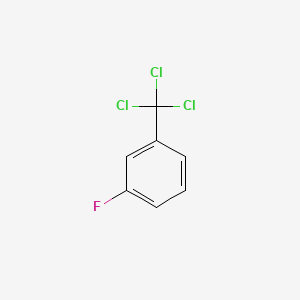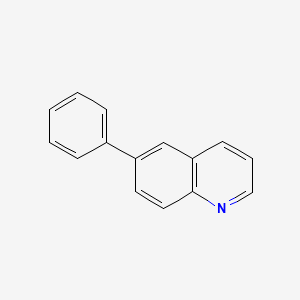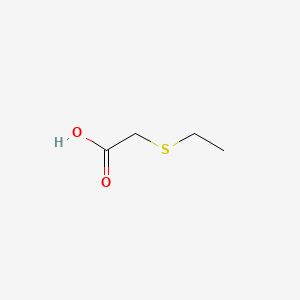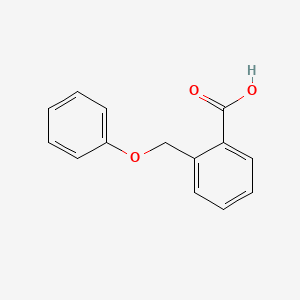
2-(苯氧甲基)苯甲酸
描述
2-(Phenoxymethyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives with potential applications in different fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 2-(Phenoxymethyl)benzoic acid, they provide insights into similar compounds that can help understand its properties and potential synthesis methods.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was achieved using phthalic anhydride and α-naphthol with boric oxide as a catalyst, yielding a high product purity of 97.8% under optimal conditions . Similarly, the synthesis of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides involved a three-step process starting with the synthesis of the parent benzoic acid derivative . These methods suggest that the synthesis of 2-(Phenoxymethyl)benzoic acid could also be approached through multi-step reactions, possibly starting with a phenol derivative and introducing the carboxylic acid functionality in a controlled manner.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography. For example, the structure of some azo-benzoic acids was confirmed using NMR, UV-VIS, and IR spectroscopy . The X-ray and neutron structures of [2-(1,1-dimethylethyl)phenoxy]ethanoic acid provided detailed insights into the conformation of the oxyethanoic acid side chain and the effect of substituents on the benzene ring . These techniques could be applied to determine the molecular structure of 2-(Phenoxymethyl)benzoic acid, focusing on the orientation of the phenoxymethyl group and the carboxylic acid moiety.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be influenced by substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the acid-base dissociation and tautomerism, as observed in the azo-benzoic acids . The antimicrobial activity study of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides also highlights the potential bioactivity of such compounds, which could be relevant for 2-(Phenoxymethyl)benzoic acid if it possesses similar structural features .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as vibrational wavenumbers, infrared intensities, and Raman activities, can be calculated using DFT methods . These properties are crucial for understanding the stability, charge delocalization, and intermolecular interactions, such as hydrogen bonding, which are often discussed in the context of dimeric structures . Theoretical calculations can also predict the electronic properties, such as HOMO and LUMO energies, which are important for assessing the compound's reactivity and potential applications in electronic materials .
科学研究应用
化学研究
“2-(苯氧甲基)苯甲酸”是一种独特的化学化合物,其线性式为C14H12O3 . 它属于西格玛奥德里奇为早期发现研究人员提供的稀有和独特的化学物质系列 . 由于其独特的性质,该化合物被用于各种化学研究应用 .
苯并咪唑衍生物的合成
该化合物在苯并咪唑衍生物的合成中起着至关重要的作用 . 已发现苯并咪唑衍生物表现出显著的抗增殖和抗菌活性 . 例如,6-氯-2-(4-氟苄基)-1H-苯并[d]咪唑和6-氯-2-苯乙基-1H-苯并[d]咪唑已显示出对各种癌细胞系的强效抗增殖活性 .
抗癌研究
“2-(苯氧甲基)苯甲酸”用于抗癌研究。 该化合物的一些衍生物已显示出对A549、A498、HeLa、A375和HepG2癌细胞系的良好效果 . 发现这些化合物对正常人细胞的毒性低于阳性对照化合物甲氨蝶呤 .
抗菌研究
该化合物也用于抗菌研究。 “2-(苯氧甲基)苯甲酸”的一些衍生物对所有测试的细菌和真菌均显示出中等活性 . 特别是,一些苯氧甲基衍生物对念珠菌最有效 .
分子对接研究
“2-(苯氧甲基)苯甲酸”及其衍生物用于分子对接研究,以确定合成化合物的抗增殖作用的潜在靶点 . 发现这些化合物的对接评分与抗增殖活性结果显著兼容 .
对土壤微生物群落的影响
据推测,“2-(苯氧甲基)苯甲酸”及其衍生物可能影响土壤微生物群落的组成和结构 . 这可能通过关键功能菌株影响烟草代谢组,最终导致烟叶生长、发育和品质的抑制 .
安全和危害
2-(Phenoxymethyl)benzoic acid causes skin irritation and serious eye damage . It may cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .
属性
IUPAC Name |
2-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNORODREYVARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038781 | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724-98-1 | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(phenoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(phenoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PHENOXYMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1F23EG53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the dibenzo[b,e]oxepin-11(6H)-one scaffold in drug discovery, and how is 2-(phenoxymethyl)benzoic acid related to this scaffold?
A: The dibenzo[b,e]oxepin-11(6H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including antidepressant, anxiolytic, antipsychotic, antitumor, and anti-inflammatory properties. 2-(Phenoxymethyl)benzoic acid serves as a key starting material for synthesizing dibenzo[b,e]oxepin-11(6H)-ones. [] Specifically, intramolecular acylation of 2-(phenoxymethyl)benzoic acid derivatives can efficiently yield these tricyclic compounds. []
Q2: A study mentions a novel and efficient method for synthesizing dibenzo[b,e]oxepin-11(6H)-ones from 2-(phenoxymethyl)benzoic acid. Can you elaborate on this method and its advantages?
A: The study describes a novel method utilizing a cooperative system of tin(II) chloride (SnCl2) and dichloromethyl methyl ether (DCME) for the direct intramolecular acylation of 2-(phenoxymethyl)benzoic acids. [] This approach offers several advantages:
- Efficiency: The reaction proceeds with good to excellent yields. []
- Regioselectivity: The method exhibits high regioselectivity, favoring the desired dibenzo[b,e]oxepin-11(6H)-one product. []
- Functional Group Tolerance: The reaction conditions are compatible with a wide variety of functional groups on the 2-(phenoxymethyl)benzoic acid starting material. []
- Scalability: The method has been successfully applied to the scalable synthesis of Doxepin, a tricyclic antidepressant containing the dibenzo[b,e]oxepin-11(6H)-one scaffold. []
Q3: How has Caenorhabditis elegans been utilized in research related to 2-(phenoxymethyl)benzoic acid derivatives?
A: Caenorhabditis elegans serves as an effective and cost-efficient model organism for anthelmintic drug discovery. [] Researchers synthesized a series of dibenzo[b,e]oxepin-11(6H)-ones from 2-(phenoxymethyl)benzoic acid and evaluated their anthelmintic activity using C. elegans. [] This nematode model allows for rapid screening and preliminary assessment of potential anthelmintic drug candidates.
Q4: What are thioureides, and how do they relate to 2-(phenoxymethyl)benzoic acid in the context of this research?
A: Thioureides are a class of chemical compounds characterized by the presence of a thiourea group (-NH-CS-NH-) within their structure. Research has explored the synthesis and anti-parasitic activity of thioureides derived from 2-(phenoxymethyl)benzoic acid. [, ] These compounds represent a novel class of potential anti-parasitic agents. []
Q5: Besides the synthesis of dibenzo[b,e]oxepin-11(6H)-ones and thioureides, are there other reported applications of 2-(phenoxymethyl)benzoic acid derivatives in scientific research?
A: Yes, 2-(phenoxymethyl)benzoic acid derivatives have shown potential for modulating RNA-binding proteins. [] While the specific mechanism of action and downstream effects require further investigation, this area of research highlights the potential of these compounds beyond their previously explored applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)

